11-Hydroxytetradeca-5,8-dienoic acid
Description
Properties
CAS No. |
141762-26-7 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
11-hydroxytetradeca-5,8-dienoic acid |
InChI |
InChI=1S/C14H24O3/c1-2-10-13(15)11-8-6-4-3-5-7-9-12-14(16)17/h3,5-6,8,13,15H,2,4,7,9-12H2,1H3,(H,16,17) |
InChI Key |
GDUUGTTWKKYDFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 11-hydroxytetradeca-5,8-dienoic acid with structurally and functionally related fatty acids.
Structural Comparison
Research Findings
Lipstatin Biosynthesis: Feeding studies confirm that this compound is incorporated into lipstatin’s lactone ring, while Goshuyic acid requires enzymatic hydroxylation .
Antimicrobial Activity: Analogous compounds with branched chains (e.g., 4,8-dimethyldeca-4,8-dienoic acid) exhibit antibacterial properties, suggesting hydroxylation and branching enhance bioactivity .
Plant Lipids: Octadeca-5,8-dienoic acid (C18) is found in Lagochilus species, highlighting the ubiquity of dienoic acids in plant lipid signaling .
Q & A
Basic Research Questions
Q. What are the key analytical techniques for structural elucidation of 11-Hydroxytetradeca-5,8-dienoic acid, and how should they be applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm hydroxylation at C11 and double bond positions (5Z,8Z). Compare coupling constants and chemical shifts with structurally similar compounds like (5Z,8Z)-tetradeca-5,8-dienoic acid (Goshuyic acid) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can determine the molecular formula (expected [M+H] at m/z 241.18 for CHO). Fragmentation patterns can identify hydroxylation sites .
- Infrared Spectroscopy (IR) : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm) and hydroxyl groups (broad O-H stretch ~3200 cm) .
Q. What laboratory safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Store in ethanol (90–100 mg/mL) at –20°C to prevent degradation, as recommended for similar hydroxy fatty acids .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of aerosols by working in a fume hood .
- Waste Disposal : Follow institutional guidelines for carboxylic acid waste. Do not pour into sinks due to potential aquatic toxicity .
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic pathways involving this compound in plant or animal systems?
- Methodological Answer :
- Isotopic Labeling : Synthesize -labeled this compound to track incorporation into downstream metabolites via LC-MS/MS .
- Gene Knockout Models : Use CRISPR/Cas9 to disrupt candidate enzymes (e.g., cytochrome P450s or lipoxygenases) in model organisms. Compare metabolite profiles between wild-type and mutants .
- Pathway Mapping : Cross-reference with known oxylipin pathways (e.g., jasmonate biosynthesis in Marchantia polymorpha), where related C20-OPDA derivatives activate signaling cascades .
Q. How should contradictory data on the biological activity of this compound be resolved?
- Methodological Answer :
- Dose-Response Analysis : Test activity across a concentration gradient (e.g., 1 nM–100 µM) to identify biphasic effects, as seen in oxylipin signaling .
- Receptor Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity to putative receptors (e.g., COI1 homologs). Compare with structurally similar molecules like C20-OPDA .
- Cross-Species Validation : Assess activity in multiple biological systems (e.g., mammalian cell lines vs. plant tissues) to distinguish conserved vs. species-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
